2-(2,6-Dibromo-4-methoxyphenoxy)-N'-[(E)-[5-(2,4-dichlorophenyl)furan-2-YL]methylidene]acetohydrazide
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Overview
Description
2-(2,6-Dibromo-4-methoxyphenoxy)-N’-[(E)-[5-(2,4-dichlorophenyl)furan-2-YL]methylidene]acetohydrazide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple halogenated aromatic rings and a furan moiety, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dibromo-4-methoxyphenoxy)-N’-[(E)-[5-(2,4-dichlorophenyl)furan-2-YL]methylidene]acetohydrazide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the following steps:
Bromination: The initial step involves the bromination of 4-methoxyphenol to obtain 2,6-dibromo-4-methoxyphenol.
Etherification: The brominated phenol is then reacted with 2,4-dichlorophenylfuran to form the ether linkage.
Hydrazide Formation: The resulting compound is then treated with hydrazine hydrate to form the acetohydrazide derivative.
Condensation: Finally, the acetohydrazide is condensed with the furan aldehyde to obtain the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2-(2,6-Dibromo-4-methoxyphenoxy)-N’-[(E)-[5-(2,4-dichlorophenyl)furan-2-YL]methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced hydrazide derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Reduced hydrazide derivatives.
Substitution: Compounds with substituted functional groups replacing the halogen atoms.
Scientific Research Applications
2-(2,6-Dibromo-4-methoxyphenoxy)-N’-[(E)-[5-(2,4-dichlorophenyl)furan-2-YL]methylidene]acetohydrazide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(2,6-Dibromo-4-methoxyphenoxy)-N’-[(E)-[5-(2,4-dichlorophenyl)furan-2-YL]methylidene]acetohydrazide involves its interaction with specific molecular targets. The compound may exert its effects through:
Molecular Targets: Binding to enzymes or receptors, inhibiting their activity.
Pathways Involved: Modulating signaling pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dibromo-4-methoxyphenol
- 2,4-Dichlorophenylfuran
- Acetohydrazide derivatives
Uniqueness
2-(2,6-Dibromo-4-methoxyphenoxy)-N’-[(E)-[5-(2,4-dichlorophenyl)furan-2-YL]methylidene]acetohydrazide stands out due to its unique combination of halogenated aromatic rings and a furan moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C20H14Br2Cl2N2O4 |
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Molecular Weight |
577.0 g/mol |
IUPAC Name |
2-(2,6-dibromo-4-methoxyphenoxy)-N-[(E)-[5-(2,4-dichlorophenyl)furan-2-yl]methylideneamino]acetamide |
InChI |
InChI=1S/C20H14Br2Cl2N2O4/c1-28-13-7-15(21)20(16(22)8-13)29-10-19(27)26-25-9-12-3-5-18(30-12)14-4-2-11(23)6-17(14)24/h2-9H,10H2,1H3,(H,26,27)/b25-9+ |
InChI Key |
IYIRQHYQNDXSCC-YCPBAFNGSA-N |
Isomeric SMILES |
COC1=CC(=C(C(=C1)Br)OCC(=O)N/N=C/C2=CC=C(O2)C3=C(C=C(C=C3)Cl)Cl)Br |
Canonical SMILES |
COC1=CC(=C(C(=C1)Br)OCC(=O)NN=CC2=CC=C(O2)C3=C(C=C(C=C3)Cl)Cl)Br |
Origin of Product |
United States |
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